Aspulvinone E

Description

Properties

CAS No. |

49637-60-7 |

|---|---|

Molecular Formula |

C17H12O5 |

Molecular Weight |

296.278 |

IUPAC Name |

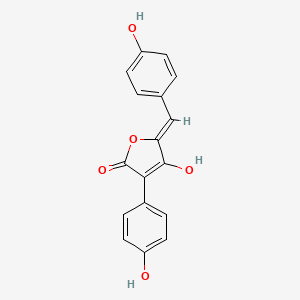

(5Z)-4-hydroxy-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one |

InChI |

InChI=1S/C17H12O5/c18-12-5-1-10(2-6-12)9-14-16(20)15(17(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-20H/b14-9- |

InChI Key |

BNNVVTQUWNGKPH-ZROIWOOFSA-N |

SMILES |

C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=CC=C(C=C3)O)O)O |

Synonyms |

(Z)-4-Hydroxy-5-(4-hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-5H-furan-2-one; 4,4/'-diydroxypulvinone; (5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-4-oxofuran- 2-olate |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

Aspulvinone E has shown promising results against SARS-CoV-2, the virus responsible for COVID-19. In high-throughput screening assays, it exhibited an IC50 value of approximately 39.93 µM against the main protease (Mpro) of SARS-CoV-2, indicating moderate antiviral activity . The compound's mechanism involves uncompetitive inhibition, which reduces both and values during enzyme kinetics assays.

Antibacterial Properties

Studies have highlighted the antibacterial effects of this compound against various bacterial strains. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a potential therapeutic agent for conditions characterized by excessive inflammation . Its role in modulating inflammatory pathways could be beneficial in treating chronic inflammatory diseases.

Antifungal Activity

The compound has demonstrated antifungal properties, particularly against pathogenic fungi. This characteristic is crucial for developing treatments for fungal infections that are resistant to conventional antifungal agents .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Activity | Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiviral | SARS-CoV-2 Mpro | 39.93 | Uncompetitive inhibition |

| Antibacterial | Various bacterial strains | Not specified | Growth inhibition |

| Anti-inflammatory | Inflammatory pathways | Not specified | Modulation of inflammatory response |

| Antifungal | Pathogenic fungi | Not specified | Growth inhibition |

Case Studies

-

Antiviral Activity Against SARS-CoV-2:

A study conducted on this compound's antiviral properties revealed its potential to inhibit SARS-CoV-2 replication effectively. The research utilized enzyme kinetics to demonstrate its inhibitory effects on viral proteases, suggesting further exploration for therapeutic applications in COVID-19 treatment . -

Antibacterial Screening:

Another investigation focused on the antibacterial activity of this compound against resistant bacterial strains. The results indicated significant inhibition, warranting further studies into its mechanism and potential as a new antibiotic . -

Anti-inflammatory Mechanisms:

Research into the anti-inflammatory effects of this compound showed that it could reduce inflammatory markers in vitro, highlighting its potential application in treating diseases such as rheumatoid arthritis or inflammatory bowel disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aspulvinone E belongs to a broader class of fungal meroterpenoids and butenolides. Below is a detailed comparison with structurally and biosynthetically related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings from Comparative Studies

Biosynthetic Flexibility: The prenyltransferase AbpB modifies both this compound and Butyrolactone II, demonstrating enzyme promiscuity in diversifying metabolites . this compound’s hydroxylation by AtmelB (tyrosinase) initiates melanin polymerization, a pathway distinct from classical DOPA/DHN melanogenesis .

Structural-Activity Relationships (SAR): Prenylation: Prenylated derivatives (e.g., Aspulvinone H) exhibit enhanced bioactivity (e.g., antitumor) compared to the core structure . Stereochemistry: Isothis compound’s Δ⁵(¹⁰) configuration is critical for anti-H1N1 neuraminidase inhibition, absent in this compound . Epoxidation: Aspulvinone O’s epoxide group correlates with dual protease inhibition, a feature absent in non-epoxidized analogues .

Enzymatic Cross-Reactivity: PtfAt (prenyltransferase) shows minimal activity toward this compound compared to 2,7-dihydroxynaphthalene, suggesting substrate specificity differences across fungal species .

Table 2: Enzymatic Modifications of this compound and Analogues

Research Implications and Controversies

- Antiviral Potential: this compound and O show promise against SARS-CoV-2 proteases, though IC₅₀ values are higher than clinical candidates (e.g., Paxlovid) .

- Contradictory Enzyme Data: The low activity of PtfAt toward this compound contrasts with historical studies of aspulvinone dimethylallyltransferase , possibly due to enzyme source or assay conditions.

Preparation Methods

Synthesis of (Z)-5-Arylidene-1,3-Dioxolane-2,4-Diones

The first step involves condensing aromatic aldehydes (e.g., 4-methoxybenzaldehyde) with acetylglycine under acidic conditions to form (Z)-4-arylidene-2-methyloxazol-5(4H)-ones. Subsequent hydrolysis with aqueous NaOH and HCl yields (Z)-2-hydroxy-3-arylacrylic acids, which are treated with phosgene and triethylamine to generate OCAs (14–16).

Lithium Enolate-Mediated Cyclization

The OCA intermediates react with lithium enolates of ethyl aryl-acetates at −78°C using lithium diisopropylamide (LDA) in tetrahydrofuran (THF). This step induces a tandem C-acylation and intramolecular cyclization, forming the tetronic acid core. Demethylation of the methoxy-protected intermediate (22) with BBr₃ in dichloromethane furnishes Aspulvinone E (3) in 89% yield (Scheme 1).

Key Reaction Conditions:

-

Temperature: −78°C for enolate formation; room temperature for cyclization.

-

Solvent: THF for acylation; CH₂Cl₂ for demethylation.

-

Base: LDA (2.0 M in THF/hexane/ethylbenzene).

Characterization Data:

-

¹H NMR (Acetone-d₆): δ 6.54 (s, 1H), 6.88 (m, 4H), 7.66 (d, J = 8.7 Hz, 2H), 7.94 (d, J = 8.5 Hz, 2H).

Aldol Condensation and Alkoxy Exchange Strategy

In 2023, Yu et al. reported a modular approach using aldol condensation under mild conditions, achieving a 70% yield of this compound. This method avoids cryogenic temperatures and organolithium reagents, enhancing operational feasibility.

Aldol Condensation in Acetonitrile

A tetronic acid derivative (49) reacts with 4-hydroxybenzaldehyde in MeCN at 50°C for 12 hours, predominantly forming the Z-configured aldol adduct. The reaction exploits the vinylogous enolate reactivity of tetronic acids, enabling selective C–C bond formation (Scheme 2).

Deprotection and Purification

The methoxy-protected aldol product undergoes demethylation using BBr₃ in CH₂Cl₂, followed by semi-preparative HPLC purification (MeCN-H₂O-HCOOH, 60:40:0.1). This step yields this compound with >95% purity.

Key Advantages:

-

Broad substrate scope for analog synthesis.

-

No requirement for Schlenk techniques or anhydrous conditions.

Comparative Analysis of Synthetic Methods

| Parameter | Prousis et al. (2021) | Yu et al. (2023) |

|---|---|---|

| Overall Yield | 80% | 70% |

| Key Steps | C-acylation, cyclization | Aldol condensation |

| Temperature Sensitivity | Cryogenic (−78°C) | Moderate (50°C) |

| Catalyst/Base | LDA | None |

| Operational Complexity | High | Low |

The 2021 method excels in yield but requires stringent低温 conditions and specialized reagents. In contrast, the 2023 approach offers simplicity and scalability, albeit with marginally lower yields.

Mechanistic Insights and Side Reactions

Q & A

Q. Table 1: Genes and Enzymes in this compound Biosynthesis

| Gene | Chromosome | Tissue Specificity | Product | Key Reference |

|---|---|---|---|---|

| apvA | III | Conidia | This compound | |

| atmelA | IV | Hyphae | This compound |

What spectroscopic and chromatographic methods are used to characterize this compound?

Basic Research Focus

this compound is identified via UV-Vis spectroscopy (λmax 362 nm in MeOH) and ESI-MS ([M+H]+ at m/z 297.3; [2M+Na]+ at m/z 614.8) . Nuclear magnetic resonance (NMR) reveals:

- ¹H NMR : Five aromatic protons, including para-substituted systems (δH 7.59, 7.40) and a singlet olefinic proton (δH 5.94) .

- ¹³C NMR : A trisubstituted lactone ring (δC 171.9 for C-1) and aromatic carbons (δC 157.9 for C-4′) .

Advanced Methodological Insights : - High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₅H₁₂O₅ .

- X-ray crystallography (e.g., triclinic space group P) resolves structural ambiguities in derivatives .

Q. Table 2: Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| UV-Vis | λmax 362 nm (MeOH) | |

| ESI-MS | m/z 297.3 [M+H]⁺, 614.8 [2M+Na]⁺ | |

| ¹H NMR (DMSO-d6) | δH 5.94 (s, H-10), 7.59 (d, J=8.7 Hz) |

How do mutations in the thioesterase domain of MelA affect this compound biosynthesis?

Advanced Research Focus

The thioesterase domain of MelA is critical for furanone core formation. Mutations (e.g., C733S or N760D) abolish enzymatic activity, as shown by in vitro assays in A. niger expression strains . Replacement of MelA’s thioesterase domain with that of P. involutus InvA5 (a quinone synthetase) failed to produce this compound, confirming the domain’s specificity .

Experimental Validation :

- Purify recombinant MelA variants and assay activity under reducing conditions .

- Compare metabolite profiles of wild-type vs. mutant strains via LC-HRMS .

What is the role of this compound in fungal stress resistance?

Advanced Research Focus

this compound is a precursor of Asp-melanin, which protects A. terreus conidia from UV radiation and phagocytosis by soil amoebae . Unlike canonical melanins, Asp-melanin does not inhibit phagolysosome acidification, enabling survival in acidic environments .

Methodological Approaches :

- UV survival assays with ΔatmelA vs. wild-type strains .

- Phagocytosis studies using Dictyostelium discoideum as a model predator .

How does this compound interact with mammalian molecular targets, such as GOT1, in cancer models?

Advanced Research Focus

Aspulvinone derivatives (e.g., Aspulvinone O) inhibit glutamic-oxaloacetic transaminase 1 (GOT1; Kd = 3.32 μM), disrupting glutamine metabolism in pancreatic ductal adenocarcinoma (PDAC) cells . In SW1990 xenograft models, Aspulvinone O (2.5–5 mg/kg) reduces tumor growth by lowering oxygen consumption rates (OCR) and inducing apoptosis .

Experimental Design :

Q. Table 3: Bioactivity of Aspulvinone Derivatives

| Compound | Target | IC₅₀/Kd | Model System | Reference |

|---|---|---|---|---|

| Aspulvinone O | GOT1 | 3.32 μM | PDAC cells | |

| Aspulvinone O | PDAC growth | 20.54–26.8 μM | SW1990 xenograft |

Can molecular docking predict this compound derivatives' interactions with enzymes like acetylcholinesterase?

Advanced Research Focus

Aspulvinone C and D (structurally related to E) show docking affinity for acetylcholinesterase (AChE) active sites, interacting with residues Ser203, Tyr337, and Trp86 . These computational models guide structure-activity relationship (SAR) studies for neuroactive compounds.

Methodological Workflow :

- Use AutoDock Vina or Schrödinger Suite for docking simulations .

- Validate predictions via in vitro AChE inhibition assays .

How does co-cultivation with bacterial species influence this compound production?

Advanced Research Focus

Co-cultivating A. terreus with B. subtilis or B. cereus on solid rice medium induces this compound synthesis, likely via interspecies signaling .

Experimental Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.